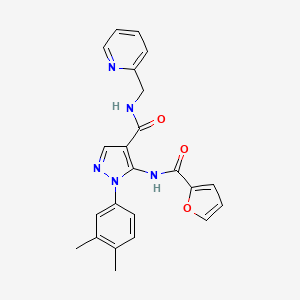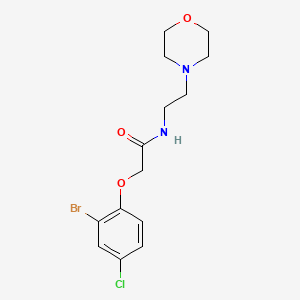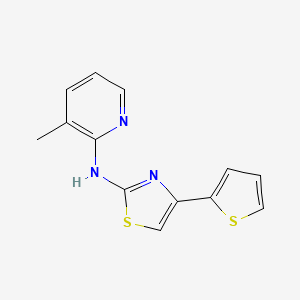![molecular formula C19H20F3NO5 B3530625 3,5-DIETHYL 1-METHYL-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3530625.png)
3,5-DIETHYL 1-METHYL-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
概要
説明
3,5-Diethyl 1-methyl-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic organic compound that belongs to the dihydropyridine class. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a dihydropyridine core. The dihydropyridine structure is notable for its applications in medicinal chemistry, particularly in the development of calcium channel blockers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 1-methyl-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which includes the following steps:
Condensation Reaction: Ethyl acetoacetate, formaldehyde, and ammonium acetate are reacted to form the dihydropyridine core.
Substitution Reaction: The trifluoromethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Esterification: The final step involves esterification to form the diethyl dicarboxylate ester.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
3,5-Diethyl 1-methyl-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes several types of chemical reactions:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
3,5-Diethyl 1-methyl-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a calcium channel blocker.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The compound exerts its effects primarily by interacting with calcium channels in biological systems. The dihydropyridine core binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action results in the relaxation of vascular smooth muscles and a decrease in blood pressure. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its bioavailability and potency.
類似化合物との比較
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with a similar core structure but different substituents.
Amlodipine: A widely used calcium channel blocker with a longer half-life and different pharmacokinetic properties.
Felodipine: Similar in structure but with different substituents that affect its pharmacological profile.
Uniqueness
3,5-Diethyl 1-methyl-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This modification enhances the compound’s binding affinity to calcium channels and improves its pharmacokinetic profile compared to other dihydropyridine derivatives.
特性
IUPAC Name |
diethyl 1-methyl-4-[4-(trifluoromethoxy)phenyl]-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO5/c1-4-26-17(24)14-10-23(3)11-15(18(25)27-5-2)16(14)12-6-8-13(9-7-12)28-19(20,21)22/h6-11,16H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQDTWFUPGANMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OC(F)(F)F)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B3530548.png)
![4-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3530569.png)

![4-[5-[(3,4-dichlorobenzyl)thio]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B3530594.png)
![N-{[(4,5-dichloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B3530599.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B3530606.png)
![4-[({2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3530607.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(3-chloro-4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3530628.png)

![5,6-Dimethyl-4-{4-[(2-methyl-1-naphthyl)methyl]piperazin-1-yl}thieno[2,3-d]pyrimidine](/img/structure/B3530636.png)
![N-isopropyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B3530644.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3530654.png)
![2-[(7-amino-13,13-dimethyl-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3,5,7,9-pentaen-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B3530659.png)

